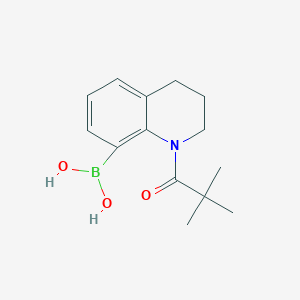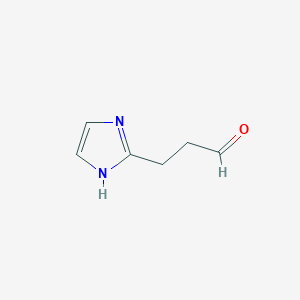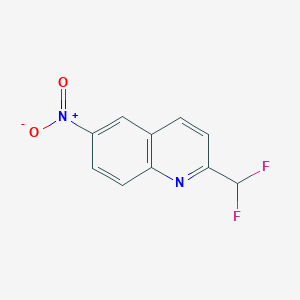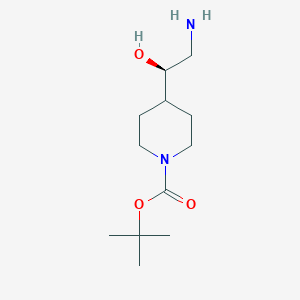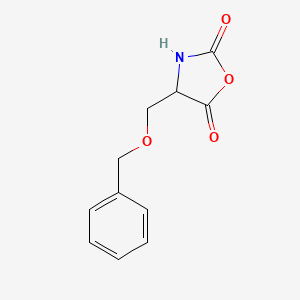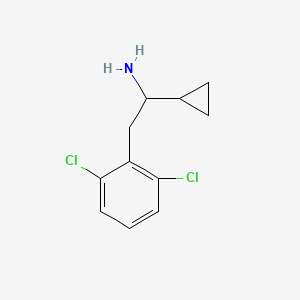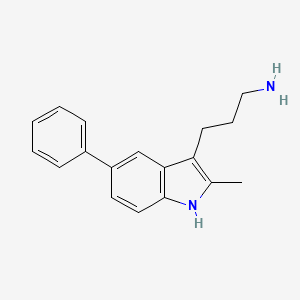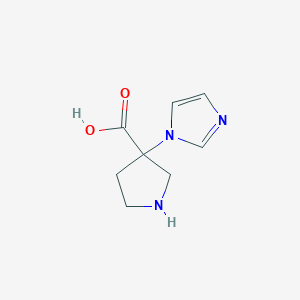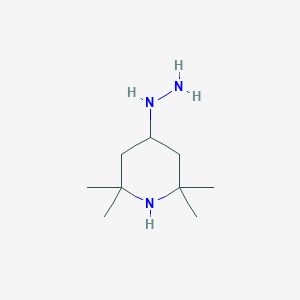
3-Chloro-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 3-chloroquinoline with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and copper(I) iodide (CuI) in solvents such as 1-methyl-2-pyrrolidinone (NMP) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
3-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This makes it effective as an antibacterial and antiviral agent . The exact molecular pathways and targets are still under investigation, but its ability to interfere with DNA replication and protein synthesis is well-documented .
Comparaison Avec Des Composés Similaires
- 3,4-Dichloro-7-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
Comparison: 3-Chloro-8-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its reactivity and biological activity, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C9H5ClFN |
|---|---|
Poids moléculaire |
181.59 g/mol |
Nom IUPAC |
3-chloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
Clé InChI |
XBDGLSHZNMMNCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C(=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



